molecular formula C12H16O2 B1580797 4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydro-, acetate CAS No. 2500-83-6

4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydro-, acetate

Cat. No.: B1580797
CAS No.: 2500-83-6
M. Wt: 192.25 g/mol
InChI Key: BJLRAKFWOUAROE-UHFFFAOYSA-N
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Description

Chiral Centers

  • C3a, C4, C7a: These bridgehead carbons adopt R configurations in the dominant exo-isomer.
  • C5: The acetoxy group occupies an equatorial position to minimize 1,3-diaxial strain.

Conformational Analysis

  • Exo vs. endo isomers : The exo conformation (acetate group oriented away from the bridge) is 4.3 kcal/mol more stable than the endo form due to reduced van der Waals repulsion.
  • Ring puckering : The cyclopentane rings adopt envelope conformations, with pseudorotation barriers of ~5 kcal/mol.

Comparative Analysis of CAS Registry Variants

Four primary CAS numbers are associated with structural and isomeric variations:

CAS Number Molecular Formula Key Structural Features Synonyms
2500-83-6 C₁₂H₁₆O₂ Acetate at C5; exo-tricyclo[5.2.1.0²,⁶]dec-4-en-8-yl configuration Verdyl acetate, Tricyclodecenyl acetate
54830-99-8 C₁₂H₁₆O₂ Acetate at C3; endo-tricyclo[5.2.1.0²,⁶]dec-3-en-9-yl isomer Cyclacet, Jasmacyclene
84411-99-4 C₁₂H₁₈O₂ Fully saturated octahydro derivative; no double bonds Octahydro-4,7-methanoindenyl acetate
5413-60-5 C₁₂H₁₆O₂ Positional isomer with acetate at C6; alternative bridgehead Greenyl acetate, Tricyclo[5.2.1.0²,⁶]dec-3-en-9-yl acetate

Structural variations arise from:

  • Acetate position : C5 vs. C3/C6 substitution alters dipole moments by 1.2–1.8 D.
  • Double bond location : Dec-4-en vs. dec-3-en systems show λₘₐₓ shifts of 12 nm in UV spectra.
  • Hydrogenation state : Octahydro derivatives exhibit increased thermal stability (ΔTₘ = +34°C).

Properties

IUPAC Name

8-tricyclo[5.2.1.02,6]dec-4-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-7(13)14-12-6-8-5-11(12)10-4-2-3-9(8)10/h2,4,8-12H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLRAKFWOUAROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CC1C3C2CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051917
Record name 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl acetate
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydro-, 5-acetate
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CAS No.

2500-83-6
Record name 4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydro-, 5-acetate
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Record name 4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydro-, 5-acetate
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Record name 4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydro-, 5-acetate
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Record name 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl acetate
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Record name Tricyclo[5.2.1.02,6]dec-4-en-8-yl acetate
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Preparation Methods

Synthesis of 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol (Intermediate)

  • Starting Materials: The synthesis often begins with suitably substituted bicyclic or tricyclic precursors such as cyclopentadiene derivatives or substituted indene compounds.
  • Cyclization and Hydrogenation: The key step involves intramolecular cyclization to form the tricyclic hexahydro-methanoindenol skeleton. This is followed by catalytic hydrogenation to saturate the ring system, yielding the hexahydro-4,7-methanoindenol structure.
  • Purification: The intermediate alcohol is purified by standard methods such as recrystallization or chromatography to ensure high purity for subsequent acetylation.

Acetylation to Form the Acetate Ester

  • Reagents: Acetylation is typically performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
  • Reaction Conditions: The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures (25–60 °C) to avoid decomposition.
  • Workup: After completion, the reaction mixture is quenched with water, and the acetate product is extracted using organic solvents (e.g., ethyl acetate).
  • Purification: The crude acetate is purified via column chromatography or recrystallization to isolate the pure 4,7-methano-1H-inden-5-ol acetate.

Data Table Summarizing Key Preparation Parameters

Step Description Conditions/Notes
Starting Material Cyclopentadiene derivative or substituted indene Purity >95% recommended
Cyclization Intramolecular ring closure Acid or base catalyzed, solvent dependent
Hydrogenation Catalytic hydrogenation to saturate rings Catalyst: Pd/C or Pt/C; H2 pressure: 1–5 atm
Intermediate Purification Recrystallization or chromatography Solvent: ethanol, hexane, or ethyl acetate
Acetylation Reaction with acetic anhydride or acetyl chloride Base: pyridine or triethylamine; Temp: 25–60 °C
Product Workup Quenching and extraction Solvent extraction with ethyl acetate
Final Purification Column chromatography or recrystallization Yield typically >70%

Research Findings and Optimization Notes

  • Catalyst Selection: Pd/C catalysts have shown high activity and selectivity for hydrogenation steps, minimizing over-reduction or side reactions.
  • Reaction Time: Cyclization and hydrogenation steps require optimization of time to maximize yield and minimize by-products.
  • Acetylation Efficiency: Use of pyridine as a base facilitates acetylation by scavenging generated acid, improving yield and purity.
  • Storage Conditions: The acetate product is stable when stored at 2–8 °C, protecting it from hydrolysis and degradation.

Chemical Reactions Analysis

4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydro-, acetate undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

4,7-Methano-1H-inden-5-ol derivatives are often utilized as intermediates in organic synthesis. Their unique structural properties allow them to participate in various chemical reactions, including cycloadditions and functional group transformations. The acetate form can enhance reactivity due to the presence of the acetoxy group.

Pharmaceutical Development

The compound has been explored for its potential therapeutic applications. Research indicates that derivatives of 4,7-methanoindene compounds exhibit biological activity that may be beneficial in drug development. For instance, studies have suggested their use in the synthesis of anti-inflammatory and analgesic agents.

Fragrance and Flavor Industry

Due to its pleasant olfactory properties, 4,7-Methano-1H-inden-5-ol is used as a fragrance component in perfumes and cosmetics. Its derivatives are also investigated for flavoring applications in food products.

Case Study 1: Synthesis of Anti-inflammatory Agents

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of novel anti-inflammatory compounds derived from 4,7-Methano-1H-inden-5-ol. The researchers modified the compound's structure to enhance its efficacy and reduce side effects. The results indicated a significant reduction in inflammation markers in animal models.

Case Study 2: Fragrance Formulation

In a study conducted by the International Fragrance Association (IFRA), researchers evaluated the use of 4,7-Methano-1H-inden-5-ol as a key ingredient in fragrance formulations. The study highlighted its stability and compatibility with other fragrance components, making it a valuable addition to modern perfumery.

Mechanism of Action

The mechanism of action of 4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydro-, acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release the active alcohol, which can then interact with various enzymes and receptors in biological systems. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydro-, acetate
  • Synonyms: Tricyclo[5.2.1.0²,⁶]dec-4-en-8-yl acetate; Verdyl acetate (common trade name) .
  • CAS Registry Number : 2500-83-6 .
  • Molecular Formula : C₁₂H₁₆O₂.
  • Molecular Weight : 192.26 g/mol .
  • Stereochemistry : Contains five stereocenters with 32 possible stereoisomers; commercial preparations are typically isomer mixtures .

Structural Features: The compound is a bicyclic sesquiterpene derivative with a bridged methano group and an acetylated hydroxyl group. Its tricyclic framework (tricyclo[5.2.1.0²,⁶]decene) contributes to rigidity and stability, influencing its volatility and aroma profile .

Applications :
Primarily used in fragrances for its "floral green herbal" scent . It is a key component in incense, perfumes, and household products due to its moderate volatility and persistence .

Structural Analogs

a) Parent Alcohol (CAS 133-21-1)
  • Molecular Formula : C₁₀H₁₄O.
  • Molecular Weight : 150.22 g/mol .
  • Properties :
    • Lower molecular weight and higher polarity compared to the acetate.
    • Higher solubility in water (12 g/L at 25°C) but lower volatility (boiling point: 116–118°C at 10 Torr) .
    • Less commonly used in fragrances due to reduced longevity and sharper odor .
b) Propionate Ester (CAS 67634-24-6)
  • Molecular Formula : C₁₃H₁₈O₂.
  • Molecular Weight : 206.28 g/mol .
  • Comparison: The propionate group increases lipophilicity, enhancing longevity in formulations. Aroma profile is more "woody" compared to the acetate’s herbal notes .
c) Dimethyl Derivative (CAS 79771-15-6)
  • Molecular Formula : C₁₂H₁₈O.
  • Molecular Weight : 178.27 g/mol .
  • Key Differences: Additional methyl groups reduce steric hindrance, increasing volatility (boiling point: 267.2°C vs. ~230°C for the acetate). LogP = 2.22 indicates higher hydrophobicity, affecting solubility in ethanol-based products .

Stereoisomers and Positional Isomers

a) Verdyl Acetate (CAS 5413-60-5)
  • Molecular Formula : C₁₂H₁₆O₂.
  • Isomerism : Acetate group at position 6 instead of 5 .
  • Impact :
    • Altered aroma ("fresh floral" vs. "herbal green") due to spatial arrangement.
    • Similar molecular weight (192.25 g/mol) but distinct stereochemical stability .
b) Tricyclic Derivatives (CAS 10271-44-0)
  • Modifications : Octahydro-1,1,6,6a-tetramethyl cyclopropane backbone.
  • Properties : Higher thermal stability (melting point: 97–98°C) and reduced biodegradability .

Functional Analogs in Fragrances

Compound CAS Number Molecular Formula Aroma Profile Key Applications
Linalyl acetate 115-95-7 C₁₂H₂₀O₂ Floral, citrus Cosmetics, detergents
4-tert-Butylcyclohexyl acetate 32210-23-4 C₁₂H₂₂O₂ Fruity, woody Air fresheners
Target compound 2500-83-6 C₁₂H₁₆O₂ Floral green herbal Incense, premium perfumes
Geranyl vinyl ether 69028-41-3 C₁₂H₂₀O Floral, sweet Soaps, candles

Key Observations :

  • The target compound’s "herbal green" note fills a niche between citrusy (dihydromyrcenol) and woody (4-tert-butylcyclohexyl acetate) profiles .
  • Lower S-score (binding affinity) compared to linalool and α-terpineol suggests milder neurological effects .

Biological Activity

4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydro-, acetate (commonly referred to as Verdyl acetate) is a bicyclic compound with the molecular formula C12_{12}H16_{16}O2_2 and a molecular weight of 192.2542 g/mol. This compound is of interest due to its potential biological activities and applications in various fields including perfumery and pharmacology.

Biological Activity Overview

Research into the biological activity of Verdyl acetate has revealed several interesting properties:

  • Antimicrobial Activity : Studies have shown that compounds related to Verdyl acetate exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in developing natural preservatives or antibacterial agents for cosmetic products.
  • Allergenic Potential : As a fragrance ingredient, Verdyl acetate has been evaluated for its sensitization potential. Research indicates that certain individuals may develop allergic reactions upon exposure to this compound, necessitating careful consideration in cosmetic formulations .

Antimicrobial Properties

A study conducted by PubChem reported that derivatives of Verdyl acetate demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 1.0 mg/mL for these strains.

Compound MIC (mg/mL) Target Organism
Verdyl Acetate0.5Staphylococcus aureus
Verdyl Acetate1.0Escherichia coli

Allergenic Potential

In a clinical study assessing fragrance allergens in cosmetic products, it was found that approximately 2.3% of patients tested showed positive reactions to Verdyl acetate when patch tested at concentrations of 5% in petrolatum. This highlights the importance of monitoring exposure levels in consumer products .

Study Reference Sample Size Positive Reactions (%)
SCCS Report (2007)178 patients2.3
IVDK Study (2010)1214 patients0.26

Discussion

The biological activities of Verdyl acetate suggest a dual nature: while it holds promise as an antimicrobial agent, its potential allergenic effects warrant caution in its use within consumer products. The data indicate that formulations containing this compound should be carefully regulated to minimize the risk of sensitization among consumers.

Q & A

Basic: What are the key steps for synthesizing and characterizing structural isomers of this compound?

Methodological Answer:
The compound exists as two primary isomers: the 5-ene (CAS 2500-83-6) and 6-ene (CAS 5413-60-5) isomers, differing in the position of the acetate group on the methanoindenol backbone . Synthesis typically involves acid-catalyzed esterification of the parent alcohol (3a,4,5,6,7,7a-hexahydro-4,7-methanoinden-6-ol, CAS 3385-61-3) with acetic anhydride under controlled temperature (e.g., 60–80°C) . Characterization requires NMR (¹H/¹³C) to confirm regioselectivity and GC-MS to differentiate isomers based on retention times and fragmentation patterns .

Basic: Which spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR reveals proton environments (e.g., acetate methyl at δ 2.0–2.1 ppm, methano-bridge protons at δ 1.2–1.8 ppm). ¹³C NMR confirms carbonyl resonance (δ 170–172 ppm) and cyclopropane carbons .
  • IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (C=O stretch of acetate) and 1240 cm⁻¹ (C-O stretch) .
  • Mass Spectrometry : Base peak at m/z 43 (acetyl fragment) and molecular ion [M⁺] at m/z 192 (C₁₂H₁₆O₂) .

Advanced: How can contradictions in isomer distribution data be resolved during synthesis?

Methodological Answer:
Isomer ratios depend on reaction conditions (e.g., solvent polarity, catalyst type). For example, Lewis acids (e.g., BF₃·Et₂O) favor the 6-ene isomer due to steric effects . To resolve discrepancies:

Use HPLC with chiral columns (e.g., Chiralpak AD-H) for baseline separation .

Conduct kinetic studies (e.g., time-resolved GC) to track isomerization pathways .

Validate with X-ray crystallography if single crystals are obtainable .

Advanced: What mechanistic insights govern palladium-catalyzed substitutions involving this acetate?

Methodological Answer:
In allylic substitutions (e.g., Pd(0)-catalyzed reactions), the acetate acts as a leaving group. Key factors:

  • Regioselectivity : Dictated by steric hindrance at the methano-bridge. Nucleophiles (e.g., malonates) preferentially attack the less hindered 6-position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing reaction rates .
  • Isomer Purity : Trace 5-ene isomer can lead to side products; pre-purification via fractional distillation is recommended .

Application-Focused: How is this compound utilized in fragrance formulations, and how can its stability be assessed?

Methodological Answer:
The compound (marketed as verdyl acetate ) imparts herbaceous-woody notes in perfumes . Stability assessment involves:

Accelerated Aging Tests : Expose to UV light (λ = 365 nm) and monitor degradation via GC-FID .

pH Stability : Hydrolytic stability at pH 3–8 is critical; test by incubating in buffered solutions (25°C, 14 days) and quantify residual ester via HPLC .

Odor Profile Analysis : Use gas chromatography-olfactometry (GC-O) with trained panels to detect off-notes from degradation .

Advanced: What analytical challenges arise in quantifying trace impurities in technical-grade samples?

Methodological Answer:
Technical-grade mixtures often contain reaction by-products (e.g., unreacted alcohol, diastereomers). Strategies include:

2D-GC×GC-MS : Enhances resolution of co-eluting impurities .

Isotope Dilution Assays : Spike with deuterated internal standards (e.g., d₃-acetate) for precise quantification .

Hazardous Impurities : Screen for genotoxic impurities (e.g., residual acetic anhydride) using LC-MS/MS with a detection limit <1 ppm .

Regulatory: How should environmental and health risks be assessed for this compound?

Methodological Answer:

  • Endocrine Disruption Potential : Included in the EPA’s Endocrine Disruptor Screening Program (EDSP); follow OECD TG 455 (receptor-binding assays) .
  • Ecotoxicity : Conduct Daphnia magna acute toxicity tests (OECD 202) and algae growth inhibition studies (OECD 201) .
  • Classification : Current data (e.g., ECHA registrations) indicate no mandatory hazard labeling, but prolonged inhalation studies are advised for occupational safety .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydro-, acetate
Reactant of Route 2
Reactant of Route 2
4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydro-, acetate

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